Halide Safety Profile: Hydrochloride (HCl) vs. Hydrobromide (HBr) Salt Forms
The hydrochloride salt form of dextromethorphan (CAS 18609-21-7) eliminates the risk of chronic bromide toxicity associated with the hydrobromide (HBr) salt. While both salts provide similar bioavailability enhancements over the free base, the HBr form introduces bromide ions, which can accumulate in the body with long-term, high-dose use and lead to a serious toxic syndrome known as bromism, characterized by neurological and dermatological manifestations [1]. The HCl salt, conversely, avoids this specific safety liability, making it the preferred form for research into chronic high-dose neuropsychiatric applications or for patient populations requiring extended therapy [1].
| Evidence Dimension | Potential for chronic halide-specific toxicity |
|---|---|
| Target Compound Data | Hydrochloride (HCl) salt: No known bromide-specific toxicity risk. Toxicity from chloride ion negligible at therapeutic doses. |
| Comparator Or Baseline | Dextromethorphan Hydrobromide (HBr) salt (CAS 6700-34-1): Risk of bromism (chronic bromide toxicity) with prolonged, high-dose administration. |
| Quantified Difference | Qualitative difference in safety profile regarding halide ion accumulation. Bromism is a clinically recognized syndrome associated with HBr salts [1]. |
| Conditions | Safety pharmacology assessment for long-term or high-dose therapeutic use. |
Why This Matters
Selection of the HCl salt form directly mitigates a specific, long-term safety risk (bromism) that is inherent to the HBr salt, a critical consideration for drug development programs in chronic CNS indications.
- [1] Sciencemadness Discussion Board. Salts of Alkaloids. Online forum post, January 22, 2011. View Source
